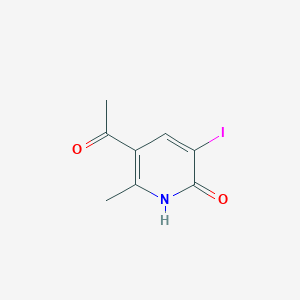

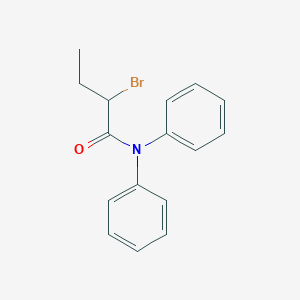

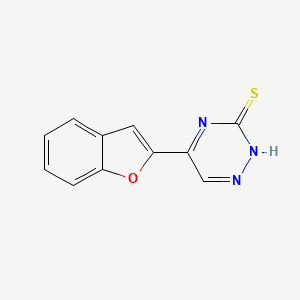

![molecular formula C10H6BrF3OS B1402979 1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol CAS No. 1391828-90-2](/img/structure/B1402979.png)

1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves coupling reactions and electrophilic cyclization reactions3. A study describes the synthesis of 3-halo substituted benzo[b]thiophenes starting from 2-alkynyl thioanisoles using a convenient electrophilic cyclization methodology4. However, the exact synthesis process for “1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol” is not explicitly mentioned in the available literature.

Molecular Structure Analysis

The molecular structure of “1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol” is not explicitly described in the available literature. However, it is known that the compound contains a benzo[b]thiophene structure, which is a five-membered heterocyclic moiety containing a sulfur atom5.

Chemical Reactions Analysis

The specific chemical reactions involving “1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol” are not detailed in the available literature. However, benzo[b]thiophene derivatives are known to be involved in various chemical reactions, including PDE4 inhibitors, chemoselective modification of oncolytic adenovirus, synthesis of phosphorescent sensor for quantification of copper (II) ion, and UV promoted phenanthridine syntheses6.

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol” are not explicitly mentioned in the available literature. However, a related compound, “(5-bromo-1-benzothiophen-2-yl)methanamine”, is described as a white to off-white powder or crystals2.

Aplicaciones Científicas De Investigación

Methods of Application

Results: Thiophene derivatives have shown efficacy in various biological assays, demonstrating significant inhibitory effects against a range of microorganisms and diseases .

Methods of Application

Results: The incorporation of thiophene derivatives into organic materials has led to advancements in the efficiency and performance of electronic devices .

Methods of Application

Results: Some thiophene derivatives have shown potential as antimicrobial and antioxidant agents, with activities surpassing those of established reference compounds .

Methods of Application

Results: Research has indicated that thiophene derivatives can effectively modulate physiological functions, leading to potential therapeutic applications .

Methods of Application

Results: Thiophene derivatives have demonstrated significant pharmacological activity, with some compounds entering clinical trials for various indications .

Experimental Procedures

Results

Organic Synthesis

Methods of Application

Results: The compound has been successfully incorporated into various organic frameworks, leading to the synthesis of novel molecules with enhanced biological activities .

Analytical Chemistry

Methods of Application

Results: Thiophene-based sensors have shown high sensitivity and selectivity towards specific analytes, making them useful in environmental monitoring and diagnostics .

Agrochemical Research

Methods of Application

Results: Some derivatives have demonstrated potent bioactivity, leading to their consideration for inclusion in new agrochemical formulations .

Nanotechnology

Methods of Application

Results: The resulting nanomaterials exhibit promising properties for use in nanoscale devices and systems .

Catalysis

Methods of Application

Results: Catalysts containing thiophene ligands have been shown to facilitate reactions with high turnover numbers and excellent enantioselectivity .

Environmental Science

Methods of Application

Results: Research has indicated that certain thiophene derivatives can effectively degrade or immobilize pollutants, contributing to cleaner environmental technologies .

Methods of Application

Results: The use of thiophene derivatives in photovoltaics has led to the creation of flexible, lightweight, and cost-effective solar panels with improved power conversion efficiencies .

Methods of Application

Results: These sensors have been applied in diverse fields, including environmental monitoring, diagnostics, and biochemical research, providing rapid and accurate measurements .

Methods of Application

Results: The application of thiophene-based organophotocatalysts has enabled more sustainable and energy-efficient synthetic pathways in organic chemistry .

Methods of Application

Results: Several thiophene derivatives have been identified as lead compounds for further development into drugs with potential clinical applications .

Methods of Application

Results: Thiophene-based chemical sensors have shown high performance in detecting gases, ions, and organic molecules with high sensitivity and selectivity .

Methods of Application

Results: The incorporation of thiophene derivatives into optoelectronic devices has contributed to advancements in display technology and optical communication systems .

Safety And Hazards

The safety data sheet for a related compound, “(5-bromo-1-benzothiophen-2-yl)methanamine”, suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical attention should be sought immediately1. However, the specific safety and hazards information for “1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol” is not available in the literature.

Direcciones Futuras

The future directions for “1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol” are not explicitly mentioned in the available literature. However, research into benzo[b]thiophene derivatives is ongoing due to their potential applications in organic electronic devices and their diverse biological activities8. Further research could focus on the synthesis, characterization, and evaluation of the biological activities of “1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol” and related compounds.

Please note that this analysis is based on the available information and may not cover all aspects of the compound. For more detailed and specific information, further research and consultation with experts in the field may be required.

Propiedades

IUPAC Name |

1-(5-bromo-1-benzothiophen-2-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3OS/c11-6-1-2-7-5(3-6)4-8(16-7)9(15)10(12,13)14/h1-4,9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPRCJSMIZSHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(S2)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

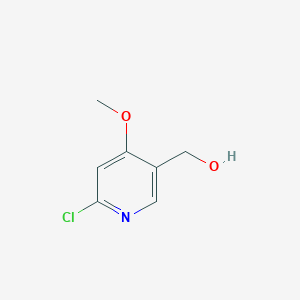

![[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1402898.png)

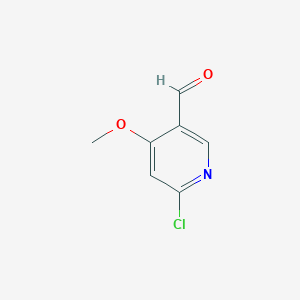

![5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1402903.png)

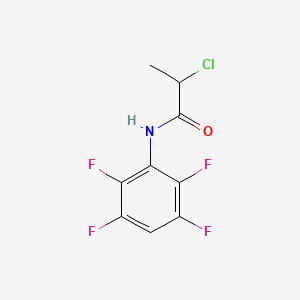

![Methyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402904.png)

![5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1402913.png)

![2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1402916.png)